molecular formula C13H23NO5 B14884109 (4R)-1-Boc-4-propoxy-L-proline

(4R)-1-Boc-4-propoxy-L-proline

Cat. No.: B14884109
M. Wt: 273.33 g/mol
InChI Key: PUNFRASZRZVKOK-ZJUUUORDSA-N
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Description

(4R)-1-Boc-4-propoxy-L-proline is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a propoxy group on the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-propoxy-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Propoxy Group: The protected proline is then subjected to nucleophilic substitution to introduce the propoxy group. This can be done by reacting the Boc-protected proline with propyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-propoxy-L-proline can undergo various chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the Boc-protecting group can be reduced to form an alcohol.

    Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-1-Boc-4-propoxy-L-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: It serves as a precursor for the synthesis of peptides and proteins with specific structural and functional properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-propoxy-L-proline depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The Boc group protects the amino group during synthesis and is removed under acidic conditions to yield the active form of the compound. The propoxy group may interact with specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Boc-4-methoxy-L-proline: Similar structure but with a methoxy group instead of a propoxy group.

    (4R)-1-Boc-4-ethoxy-L-proline: Similar structure but with an ethoxy group instead of a propoxy group.

    (4R)-1-Boc-4-butoxy-L-proline: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

(4R)-1-Boc-4-propoxy-L-proline is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing molecules with specific properties and functions.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

PUNFRASZRZVKOK-ZJUUUORDSA-N

Isomeric SMILES

CCCO[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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